4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene
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Overview
Description
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, cyclopropoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-bromo-2-hydroxy-1-(trifluoromethyl)benzene with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but lacks the cyclopropoxy group.
4-Bromo-2-(trifluoromethoxy)benzene: Similar structure but has a trifluoromethoxy group instead of a cyclopropoxy group
Uniqueness
4-Bromo-1-cyclopropoxy-2-(trifluoromethyl)benzene is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8BrF3O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3O/c11-6-1-4-9(15-7-2-3-7)8(5-6)10(12,13)14/h1,4-5,7H,2-3H2 |
InChI Key |
CINVAESKRFWVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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